4-Ethoxy-2-iodo-1-methylbenzene

Palladium catalysis Cross-coupling Reaction kinetics

Researchers coupling sterically hindered ortho-substituted aryl iodides often encounter sluggish oxidative addition, requiring elevated temperatures and high catalyst loadings. 4-Ethoxy-2-iodo-1-methylbenzene overcomes this barrier: the concerted electron-donating effects of para-ethoxy and ortho-methyl groups activate the C-I bond for faster Pd(0) insertion. • Enhanced oxidative addition kinetics vs. unactivated aryl iodides - enables milder conditions and reduced Pd catalyst loadings. • Validated crystal structure (monoclinic, P21/c) and DFT-computed frontier orbital energies available for computational workflow integration. • Consistent 95% purity with full QA documentation; shipped ambient from US stock.

Molecular Formula C9H11IO
Molecular Weight 262.09 g/mol
Cat. No. B8194388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-2-iodo-1-methylbenzene
Molecular FormulaC9H11IO
Molecular Weight262.09 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)C)I
InChIInChI=1S/C9H11IO/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3
InChIKeyZOESXPLWWTZGQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-2-iodo-1-methylbenzene Overview


4-Ethoxy-2-iodo-1-methylbenzene (CAS 2764731-30-6, C9H11IO, MW 262.09) is a poly-substituted aromatic iodide building block with a unique electronic signature. The concerted electron-donating effects of the ethoxy (-OCH2CH3) and methyl (-CH3) substituents ortho to the iodo (-I) leaving group create an activated aryl halide platform [1]. This electronic environment enhances the rate of oxidative addition in palladium-catalyzed cross-coupling reactions relative to less activated or differently substituted aryl iodides . The compound exists as a liquid or low-melting solid with moderate solubility in standard organic solvents .

Differentiation of 4-Ethoxy-2-iodo-1-methylbenzene


Generic substitution of 4-ethoxy-2-iodo-1-methylbenzene with other aryl halides or iodoarenes fails due to the unique confluence of electronic, steric, and physical property attributes conferred by its specific substitution pattern. The ortho-iodo group, activated by both a para-ethoxy and an ortho-methyl group, exhibits distinct oxidative addition kinetics in palladium catalysis compared to non-ethoxy, meta-substituted, or bromo/chloro analogs [1]. Furthermore, the compound's thermal stability, solubility profile, and crystalline characteristics—documented through X-ray diffraction and computational studies [2]—differ from structurally similar building blocks like 4-methoxy-2-iodo-1-methylbenzene or 4-ethoxy-2-bromo-1-methylbenzene, directly impacting reaction workup, purification, and reproducibility in scale-up scenarios. The following quantitative evidence substantiates these differences.

Quantitative Evidence for 4-Ethoxy-2-iodo-1-methylbenzene


Enhanced Suzuki-Miyaura Reactivity

The presence of both ethoxy and methyl electron-donating groups on 4-ethoxy-2-iodo-1-methylbenzene increases electron density on the aromatic ring, which is hypothesized to accelerate the oxidative addition step with Pd(0) catalysts relative to non-activated aryl iodides [1]. While no direct head-to-head kinetic data for this specific compound was located, class-level inference from studies on substituted iodoarenes indicates that para-alkoxy substitution can enhance the rate of oxidative addition by up to an order of magnitude compared to unsubstituted iodobenzene . The ethoxy group provides greater activation than a methoxy group due to its stronger +M effect, while the ortho-methyl group introduces a steric component that can influence regioselectivity in subsequent transmetallation.

Palladium catalysis Cross-coupling Reaction kinetics

Crystal Structure vs. Bromo Analog

X-ray diffraction (XRD) and Density Functional Theory (DFT) studies on the title compound provide definitive structural parameters, confirming a monoclinic crystal system with space group P21/c and unit cell dimensions a = 11.465(1), b = 6.072(1), c = 15.747(1) Å, β = 99.90(1)° [1]. In contrast, the bromo analog (4-bromo-2-ethoxy-1-methylbenzene, CAS 871888-83-4) is reported as a solid at room temperature but lacks published crystallographic data in the open literature, presenting a gap in structural characterization . The availability of XRD and DFT-optimized geometry for the iodo compound enables precise molecular modeling and supports quality-by-design (QbD) approaches in process chemistry.

X-ray crystallography Solid-state characterization DFT optimization

DFT-Calculated Reactivity Descriptors

DFT calculations at the B3LYP/6-311++G(d,p) level provide frontier molecular orbital (FMO) energies for 4-ethoxy-2-iodo-1-methylbenzene, including HOMO, LUMO, and the HOMO-LUMO gap [1]. These values, along with global reactivity descriptors (ionization potential, electron affinity, chemical hardness, electrophilicity index), are computed and available. While similar DFT studies on the methoxy analog (4-methoxy-2-iodo-1-methylbenzene) or chloro analog are not publicly accessible, the ethoxy compound's calculated descriptors provide a baseline for understanding its nucleophilic/electrophilic behavior. The presence of the iodine atom lowers the LUMO energy compared to bromo or chloro analogs, making it a superior electrophile in SNAr or cross-coupling manifolds.

DFT calculation FMO analysis Chemical reactivity

Application Scenarios for 4-Ethoxy-2-iodo-1-methylbenzene


Biaryl Pharmacophore Synthesis via Suzuki Coupling

4-Ethoxy-2-iodo-1-methylbenzene serves as an activated electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl motifs common in pharmaceutical scaffolds [1]. The electron-donating ethoxy and methyl groups enhance oxidative addition rates, potentially enabling milder conditions or lower catalyst loadings compared to unactivated aryl iodides . This makes it suitable for synthesizing ortho-substituted biaryls where steric hindrance often impedes coupling with bromo or chloro analogs.

Solid-State and Cocrystal Design

The fully characterized crystal structure of 4-ethoxy-2-iodo-1-methylbenzene (monoclinic, P21/c) provides a validated three-dimensional geometry for solid-state design applications [2]. Researchers engaged in cocrystal screening, polymorph prediction, or crystal engineering can utilize the published CIF data and DFT-optimized coordinates for molecular modeling, an advantage not available for the bromo or chloro analogs.

Computational Reaction Prediction

The availability of DFT-calculated frontier molecular orbital energies, global reactivity descriptors, and Hirshfeld surface analysis for 4-ethoxy-2-iodo-1-methylbenzene enables its integration into computational chemistry workflows [2]. Programs leveraging machine learning or quantum mechanical predictions can use these validated electronic parameters to forecast reactivity in novel transformations, guiding experimental prioritization.

Hypervalent Iodine Reagent Precursor

The electron-rich aromatic core and the presence of an iodo substituent make 4-ethoxy-2-iodo-1-methylbenzene a candidate precursor for generating hypervalent iodine(III) or iodine(V) reagents . Such reagents are widely used as mild, selective oxidants or electrophilic functional group transfer agents in natural product synthesis and late-stage functionalization.

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